

A Technical Guide to Commercially Available Methocarbamol-13C,d3 Standards for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methocarbamol-13C,d3

Cat. No.: B12404892

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Methocarbamol-13C,d3** standards. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its use is critical for achieving accurate and precise measurements of Methocarbamol in complex biological matrices by correcting for variability in sample preparation and instrument response.^{[1][2][3]}

Commercially Available Methocarbamol-13C,d3 Standards

The following table summarizes the key quantitative data for commercially available **Methocarbamol-13C,d3** standards from a prominent supplier. Researchers are advised to request a certificate of analysis (CoA) from the supplier for the most accurate and lot-specific information.^{[4][5]}

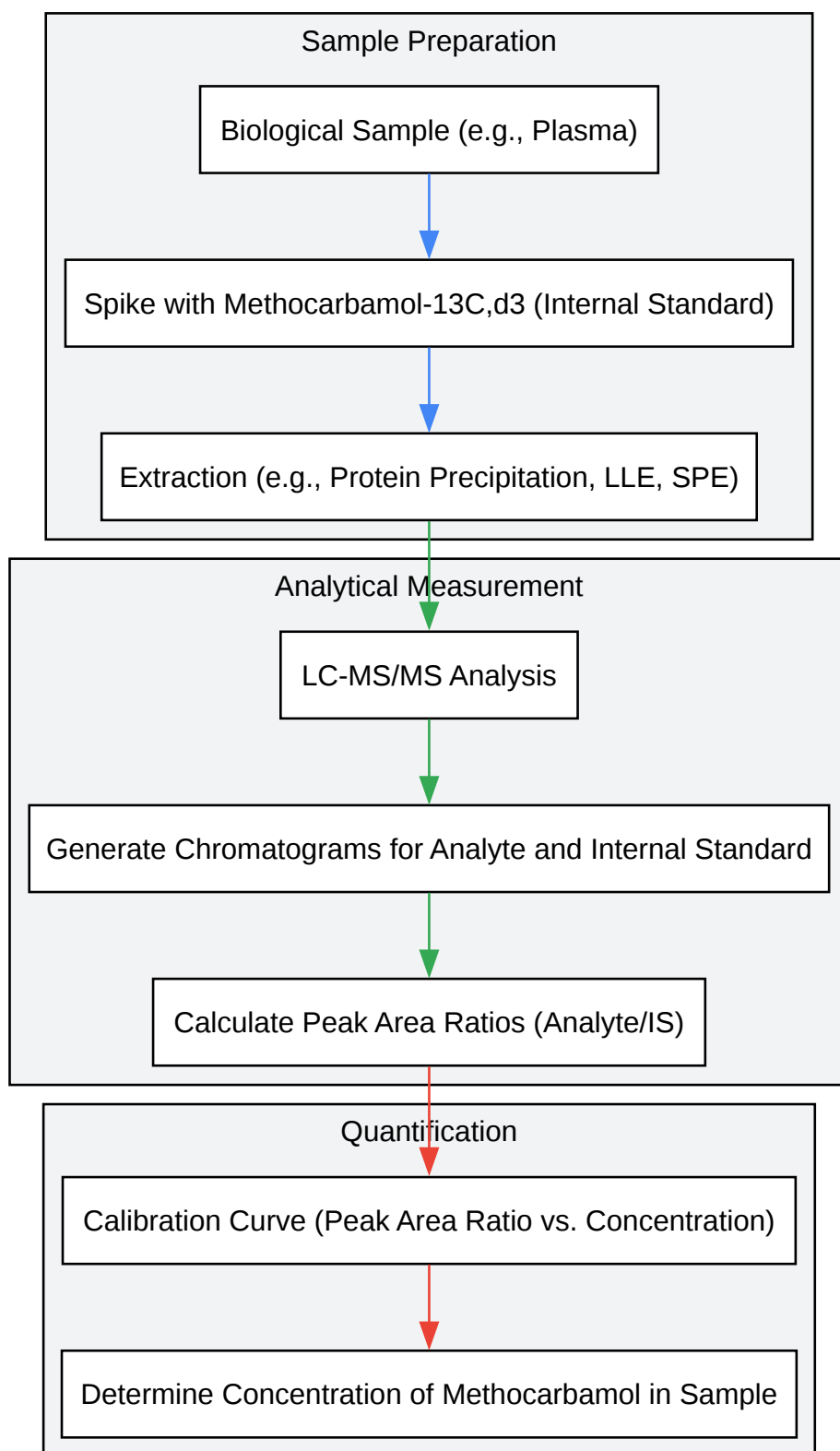
Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Isotopic Enrichment
MedChem Express	Methocarbamol-13C,d3	Not specified	C10 ¹³ CH12D3NO5	245.26	>98%	Not specified

Note: While other suppliers like Cerilliant, Toronto Research Chemicals, and IsoSciences offer a wide range of isotopically labeled standards, specific product details for **Methocarbamol-13C,d3** were not readily available in their online catalogs at the time of this guide's compilation. [6][7][8][9][10][11][12][13] Researchers are encouraged to inquire directly with these suppliers for potential availability and custom synthesis options.

The Role of Methocarbamol-13C,d3 in Quantitative Analysis

Methocarbamol-13C,d3 is the heavy-isotope labeled version of Methocarbamol, a central muscle relaxant.[4] The incorporation of one Carbon-13 atom and three deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.

The following diagram illustrates the logical workflow of using an isotopically labeled internal standard in a typical quantitative bioanalytical method.



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Caption: Workflow for Quantitative Analysis Using a Labeled Internal Standard.

Experimental Protocols for the Analysis of Methocarbamol Using a Labeled Internal Standard

The following are detailed methodologies adapted from published research for the quantitative analysis of Methocarbamol in human plasma using LC-MS/MS with an isotopically labeled internal standard. These protocols provide a solid foundation for researchers to develop and validate their own analytical methods.[\[14\]](#)[\[15\]](#)

Method 1: Protein Precipitation

This method offers a simple and rapid approach for sample clean-up.[\[14\]](#)[\[15\]](#)

1. Sample Preparation:

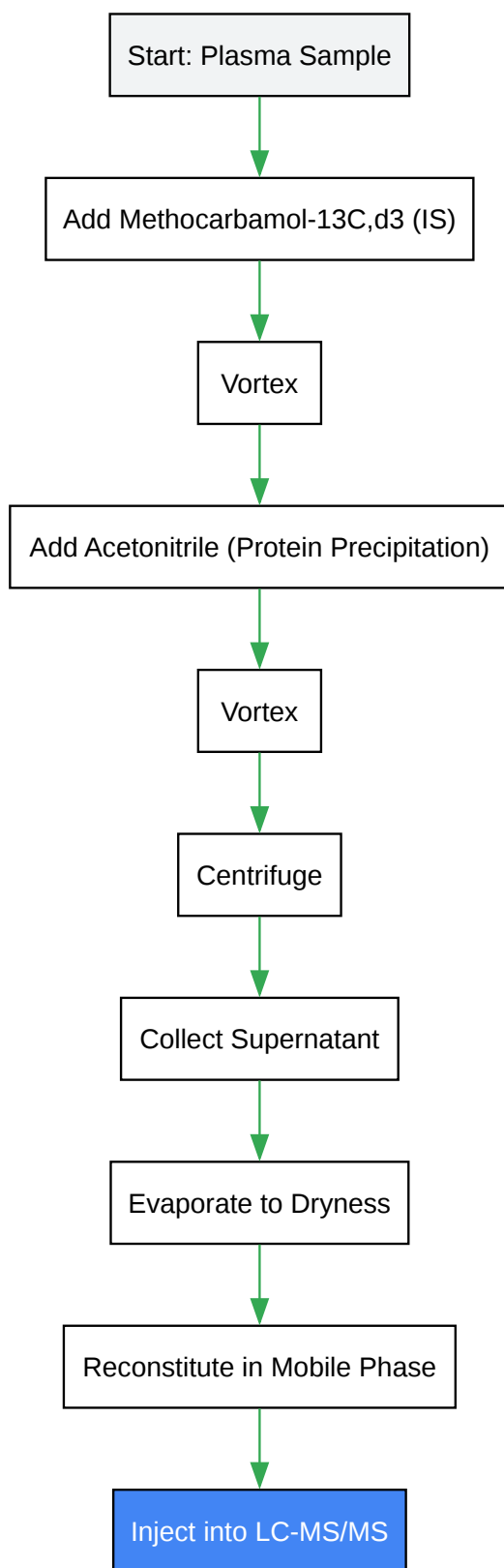
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of **Methocarbamol- ^{13}C , d_3** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The specific gradient program should be optimized for optimal separation.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL .
- Column Temperature: 40°C.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:

- Methocarbamol: To be determined based on precursor and product ions (e.g., monitor the transition of the protonated molecule to a characteristic fragment ion).
- **Methocarbamol-13C,d3**: To be determined based on the mass shift of the precursor and product ions.
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the experimental workflow for the protein precipitation method.



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Caption: Protein Precipitation Workflow for Sample Preparation.

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects.

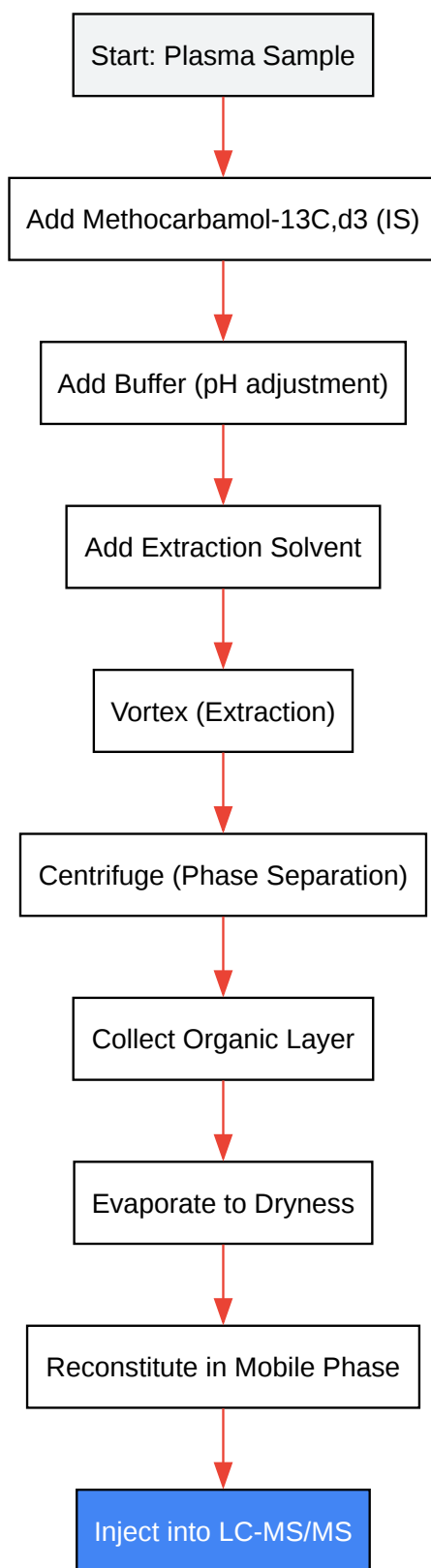
1. Sample Preparation:

- To 100 μ L of human plasma in a glass tube, add 20 μ L of **Methocarbamol-13C,d3** internal standard working solution.
- Vortex for 10 seconds.
- Add 50 μ L of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
- Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

- The LC-MS/MS conditions would be similar to those described in Method 1 and should be optimized for the specific instrumentation and analytical requirements.

The following diagram illustrates the experimental workflow for the liquid-liquid extraction method.



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Caption: Liquid-Liquid Extraction Workflow for Sample Preparation.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable results. Key validation parameters, as per regulatory guidelines (e.g., FDA, EMA), include:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity and Range:** The concentration range over which the method is accurate and precise.
- **Accuracy and Precision:** The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
- **Recovery:** The efficiency of the extraction procedure.
- **Matrix Effect:** The influence of co-eluting, endogenous components of the sample on the ionization of the analyte and internal standard.
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a stable isotopically labeled internal standard like **Methocarbamol-13C,d3** is instrumental in addressing many of these validation parameters, particularly in compensating for variability in recovery and mitigating matrix effects.^{[1][2][3]}

This technical guide provides a foundational understanding for researchers and scientists working with **Methocarbamol-13C,d3** standards. By leveraging the information on commercially available standards and detailed experimental protocols, drug development professionals can establish robust and reliable analytical methods for the quantitative determination of Methocarbamol.

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- To cite this document: BenchChem. [A Technical Guide to Commercially Available Methocarbamol-13C,d3 Standards for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404892#commercially-available-methocarbamol-13c-d3-standards]

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